molecular formula C7H12ClN5 B2976477 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride CAS No. 2248405-27-6

4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride

Cat. No.: B2976477
CAS No.: 2248405-27-6
M. Wt: 201.66
InChI Key: JLFJYLGGTHYING-UHFFFAOYSA-N
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Description

4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride typically involves the reaction of 1-methyltetrazole with appropriate precursors under specific conditions. One common method is the nucleophilic substitution reaction where 1-methyltetrazole reacts with a suitable halide in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones on the tetrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the compound.

  • Reduction products: Reduced forms of the compound.

  • Substitution products: Different functionalized derivatives based on the substituents used.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of other chemical entities and as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its pharmacological properties and potential use in treating various diseases. Industry: It can be used as a stabilizer, catalyst, or intermediate in the production of other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyltetrazole

  • 5-Methyltetrazole

  • 1,2,3,6-Tetrahydropyridine derivatives

Uniqueness: 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride is unique due to its specific structural features and the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(1-methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5.ClH/c1-12-7(9-10-11-12)6-2-4-8-5-3-6;/h2,8H,3-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFJYLGGTHYING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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